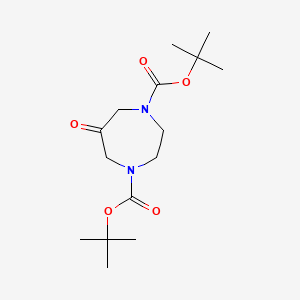

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

CAS No.: 459417-40-4

Cat. No.: VC3287528

Molecular Formula: C15H26N2O5

Molecular Weight: 314.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459417-40-4 |

|---|---|

| Molecular Formula | C15H26N2O5 |

| Molecular Weight | 314.38 g/mol |

| IUPAC Name | ditert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h7-10H2,1-6H3 |

| Standard InChI Key | PWHYEWGIMWCYTP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a well-defined chemical entity characterized by precise molecular properties that inform its behavior in various chemical reactions and applications. The compound contains a seven-membered diazepane ring with an oxo group at position 6 and two tert-butyloxycarbonyl protecting groups attached to the nitrogen atoms at positions 1 and 4. This structural arrangement confers specific reactivity patterns that make it valuable in synthetic organic chemistry, particularly as a protected building block. The molecular weight of 314.38 g/mol places it in a range commonly associated with small molecule drug development precursors and intermediates .

Physical and Chemical Identification

The compound is uniquely identified through several standardized chemical identifiers that allow for precise reference and categorization in chemical databases and literature. The Chemical Abstracts Service (CAS) registry number 459417-40-4 serves as a definitive identifier for this specific compound, distinguishing it from other related diazepane derivatives . Its molecular formula C₁₅H₂₆N₂O₅ indicates the precise atomic composition, while more sophisticated identifiers such as the InChIKey (PWHYEWGIMWCYTP-UHFFFAOYSA-N) provide a machine-readable representation of the structure that can be used for computational chemistry and database searching .

The delivery timelines and shipping conditions may vary by supplier, with considerations for maintaining the compound's stability during transit. For example, CymitQuimica estimates delivery to the United States by April 16, 2025 . Most suppliers recommend storage at controlled temperatures (typically 2-8°C) in sealed containers to maintain stability . The global distribution network of these chemical suppliers ensures that researchers worldwide can access this compound for their research needs, contributing to international scientific collaboration and advancement in the areas where this compound finds application.

Current Research and Future Directions

Research on di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate and related diazepane derivatives represents an evolving field with several promising directions. While specific research focusing exclusively on this compound appears limited in the available search results, it exists within the broader context of studies on diazepane-containing molecules that have demonstrated potential in various applications. The diazepane scaffold has attracted interest in medicinal chemistry due to its unique structural features that can influence molecule-target interactions in biological systems. The protected form of the diazepane ring, as represented by di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, serves as a versatile intermediate that enables more complex molecular architectures to be constructed.

Future research directions might explore the development of novel derivatives with enhanced biological efficacy and reduced toxicity. The diazepane core could serve as a platform for designing molecules with specific pharmacological properties by attaching various functional groups at strategic positions after selective deprotection of the nitrogen atoms. Potential applications in antimicrobial and antiviral research represent particularly promising avenues, given the ongoing global need for new agents to address infectious diseases. The development of structure-activity relationships within this chemical family could provide valuable insights for rational drug design efforts.

Advances in synthetic methodologies may also contribute to increased accessibility and utility of di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate and related compounds. Improved synthesis routes that offer higher yields, greater selectivity, or more environmentally friendly processes would enhance the compound's value as a research tool. Additionally, the exploration of catalytic methods that enable more efficient transformations of the diazepane scaffold could open new possibilities for accessing structurally diverse derivatives. As analytical techniques continue to advance, more detailed characterization of the compound's properties and reactivity patterns may further inform its applications in synthetic chemistry and drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume